An In-depth Technical Guide to the Physicochemical Properties of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine
An In-depth Technical Guide to the Physicochemical Properties of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine
Introduction: A Molecule of Interest in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's metabolic stability, lipophilicity, and bioavailability. The difluoromethylene (CF2) group, in particular, has garnered significant attention as a bioisosteric replacement for carbonyl groups or other functionalities, enhancing the pharmacological profile of drug candidates.[1] This guide focuses on 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine, a compound that combines the unique electronic properties of a gem-difluoro group with the aromatic, sulfur-containing thiophene ring and a primary amine. This combination of structural motifs makes it a valuable building block and a subject of interest for researchers in drug development.
This document serves as a comprehensive technical resource for scientists, providing both theoretical context and practical, field-tested protocols for the characterization of its core physicochemical properties. Understanding these parameters is critical for predicting a compound's behavior in biological systems and for making informed decisions throughout the drug discovery and development pipeline.
Molecular Identity and Predicted Properties
A foundational step in the characterization of any novel compound is the confirmation of its identity and the establishment of a baseline of predicted properties. These in-silico predictions, while not a substitute for experimental data, are invaluable for guiding experimental design.
| Property | Value | Source |
| CAS Number | 1555527-48-4 | [2] |
| Molecular Formula | C6H7F2NS | [2] |
| Molecular Weight | 163.19 g/mol | [2] |
| InChI Key | KMJVIXOIXVHJJS-UHFFFAOYSA-N | [2] |
| Predicted pKa | ~7.1 | [3] |
| Predicted XLogP3 | ~0.1 | [4] |
Note: Predicted values are computationally derived and should be confirmed experimentally.
Critical Physicochemical Parameters for Drug Development
The journey of a drug candidate from the bench to the clinic is heavily influenced by its physicochemical properties. For 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine, the following parameters are of paramount importance.
Acidity Constant (pKa): The Key to Understanding Ionization
The pKa of the primary amine in 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine dictates its ionization state at different physiological pH values. This, in turn, profoundly impacts its solubility, permeability across biological membranes, and potential for drug-drug interactions. The pKa of a protonated amine is a measure of the acidity of its conjugate acid.[5]
Theoretical Context: The electron-withdrawing nature of the adjacent difluoromethyl group is expected to decrease the basicity of the primary amine compared to its non-fluorinated analog, resulting in a lower pKa. Accurately determining this value is crucial for predicting its behavior in the acidic environment of the stomach versus the more neutral pH of the intestines and blood.
Experimental Protocol: Potentiometric Titration for pKa Determination
This method provides a reliable, direct measurement of a compound's pKa.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine in a solution of 0.1 M HCl.
-
Titration: Titrate the solution with a standardized solution of 0.1 M NaOH.
-
Data Acquisition: Record the pH of the solution as a function of the volume of NaOH added using a calibrated pH meter.
-
Analysis: The pKa is determined from the titration curve as the pH at which half of the amine has been neutralized.
Causality Behind Experimental Choices:
-
Starting with an acidic solution ensures the amine is fully protonated.
-
Potentiometric titration is a robust and well-established method that provides a direct measure of the pKa.
Lipophilicity (LogP/LogD): Balancing Water and Fat Solubility
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][7] LogP is the partition coefficient for the neutral form of the molecule, while LogD accounts for both the neutral and ionized forms at a specific pH.[8] For an ionizable compound like our target amine, LogD is often the more physiologically relevant parameter.
Theoretical Context: The thiophene ring contributes to the lipophilicity, while the primary amine and the polar difluoro group will influence its hydrophilicity. The overall LogD will be highly dependent on the pH of the aqueous phase due to the ionization of the amine.
Experimental Protocol: Shake-Flask Method for LogD7.4 Determination
The shake-flask method is considered the "gold standard" for direct LogP and LogD determination.[7]
Methodology:
-
System Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4, and vice-versa.
-
Partitioning: Add a known amount of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine to a mixture of the pre-saturated n-octanol and PBS (pH 7.4).
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.[8]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Causality Behind Experimental Choices:
-
Using pre-saturated solvents prevents volume changes during the experiment.
-
A pH of 7.4 is chosen to mimic physiological conditions.
-
Centrifugation ensures a clean separation of the two phases, which is critical for accurate quantification.
Aqueous Solubility: A Prerequisite for Biological Activity
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and challenging formulation development.[9] It is essential to distinguish between kinetic and thermodynamic solubility.
-
Kinetic Solubility: Measures the solubility of a compound when rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer. This is a high-throughput screen often used in early discovery.[6][10][11]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a given solvent and is a more definitive measure used in later stages.[6][9][12]
Experimental Protocol: High-Throughput Kinetic Solubility Assay
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add a small volume of the DMSO stock to the wells of a microtiter plate.
-
Precipitation: Add aqueous buffer (e.g., PBS at pH 7.4) to each well to induce precipitation of the less soluble compound.
-
Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.
-
Analysis: The amount of precipitate can be quantified indirectly by nephelometry (light scattering) or directly by filtering the solution and measuring the concentration of the dissolved compound in the filtrate via HPLC-UV or LC-MS/MS.[13]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
Methodology:
-
Suspension: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., PBS at pH 7.4).
-
Equilibration: Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11][14]
-
Separation: Filter the suspension to remove any undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV with a calibration curve).[12]
Causality Behind Experimental Choices:
-
Kinetic solubility assays are designed for speed and are suitable for early-stage screening of many compounds.[10]
-
Thermodynamic solubility provides a more accurate, "gold standard" measurement essential for later-stage development and formulation.[9][10]
Solid-State Properties: Melting Point and Crystallinity
The solid-state properties of a compound, such as its melting point and degree of crystallinity, are important for its purification, stability, and formulation.
Differential Scanning Calorimetry (DSC) for Melting Point
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16] It can be used to determine the melting point, which is an indicator of purity, and to study thermal events like polymorphic transitions.[17][18]
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the solid compound is placed in a DSC pan.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined from the resulting thermogram, typically as the onset or peak of the endothermic melting event.[16][19]
Powder X-ray Diffraction (PXRD) for Crystallinity
PXRD is a non-destructive technique used to analyze the structure of crystalline materials.[20][] It can distinguish between crystalline and amorphous solids and can identify different polymorphic forms.[22][23]
Methodology:
-
Sample Preparation: A powdered sample of the compound is prepared.
-
Data Collection: The sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).
-
Analysis: A pattern with sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous solid.[24]
// Nodes pKa [label="pKa", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LogD [label="LogD", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solubility [label="Solubility", fillcolor="#FBBC05", fontcolor="#202124"]; SolidState [label="Solid-State Properties\n(Melting Point, Crystallinity)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Absorption [label="Absorption", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Distribution [label="Distribution", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Formulation [label="Formulation & Stability", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Bioavailability [label="Oral Bioavailability", shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges pKa -> Absorption [label="Affects ionization in GI tract"]; pKa -> Solubility [label="pH-dependent"]; LogD -> Absorption [label="Membrane permeability"]; LogD -> Distribution [label="Tissue partitioning"]; Solubility -> Absorption [label="Rate-limiting step"]; Solubility -> Formulation [label="Dosage form design"]; SolidState -> Formulation [label="Processing & stability"]; SolidState -> Solubility [label="Amorphous vs. Crystalline"]; {Absorption, Distribution, Formulation} -> Bioavailability; } } Impact of Physicochemical Properties on Drug Development.
Safety and Handling
As with any chemical, particularly fluorinated organic compounds, appropriate safety precautions should be taken when handling 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[25][26]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[25][27]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
In case of contact: In case of skin or eye contact, rinse immediately and thoroughly with water. Seek medical attention if irritation persists.[27]
Conclusion
A thorough understanding and experimental determination of the physicochemical properties of 2,2-Difluoro-2-(thiophen-2-yl)ethan-1-amine are fundamental to advancing its potential as a valuable building block in drug discovery. The protocols and theoretical background provided in this guide offer a robust framework for researchers to generate high-quality, reliable data. By methodically characterizing its pKa, lipophilicity, solubility, and solid-state properties, scientists can make more accurate predictions about its in vivo behavior, leading to more efficient and successful drug development campaigns.
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